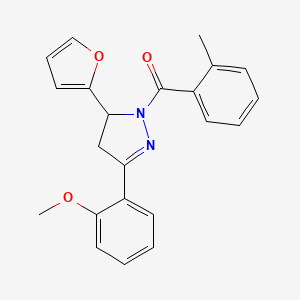
(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone is a novel heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and case studies that highlight its pharmacological significance.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with a furan moiety showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The pyrazole ring is associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways . For instance, a compound structurally similar to our target exhibited an IC50 value in the micromolar range against human cancer cell lines, indicating potent cytotoxicity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, likely due to its ability to inhibit pro-inflammatory cytokines. SAR studies have shown that modifications on the phenyl rings can enhance this activity, making it a candidate for further investigation in inflammatory disease models .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Methoxy Substitution : The presence of the methoxy group on the phenyl ring significantly enhances both antimicrobial and anticancer activities.
- Furan Ring Contribution : The furan moiety contributes to the overall stability and reactivity of the compound, influencing its interaction with biological targets.
| Structural Feature | Biological Activity Impact |
|---|---|
| Methoxy Group | Enhances antimicrobial and anticancer activity |
| Furan Ring | Stabilizes interaction with targets |
| Pyrazole Core | Critical for enzyme inhibition |
Case Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of pyrazole including our target compound were screened against standard microbial strains. The results indicated that compounds with additional electron-donating groups (like methoxy) exhibited enhanced antibacterial effects compared to those without such substitutions .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human breast cancer cell lines treated with various concentrations of related pyrazole compounds. Results showed a marked decrease in cell viability correlating with increased concentrations, suggesting dose-dependent cytotoxic effects .
特性
IUPAC Name |
[3-(furan-2-yl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-8-3-4-9-16(15)22(25)24-19(21-12-7-13-27-21)14-18(23-24)17-10-5-6-11-20(17)26-2/h3-13,19H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOJEGWDEGGYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=CC=CC=C3OC)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














